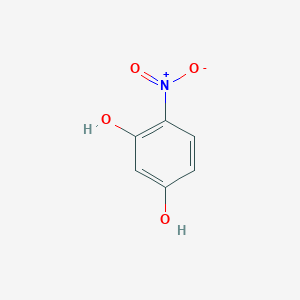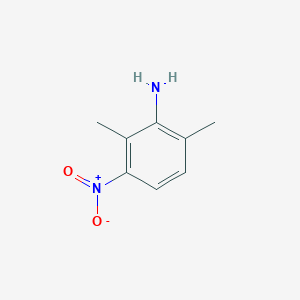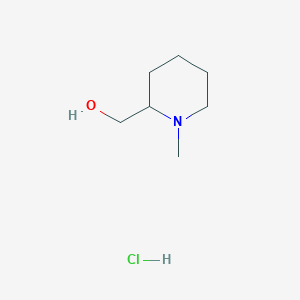
Bis(2-hydroxyphenyl)ethane-1,2-dione
Descripción general
Descripción
Bis(2-hydroxyphenyl)ethane-1,2-dione, also known as BHED, is a small molecule that has gained significant attention in scientific research due to its unique properties. BHED is a chelating agent that can selectively bind to divalent metal ions, such as calcium and magnesium, and has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
Bis(2-hydroxyphenyl)ethane-1,2-dione acts as a chelating agent by selectively binding to divalent metal ions, such as calcium and magnesium. This binding can modulate various cellular signaling pathways and affect cellular processes, such as gene expression and protein synthesis. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to have antioxidant properties by reducing reactive oxygen species (ROS) levels and increasing the activity of antioxidant enzymes.
Efectos Bioquímicos Y Fisiológicos
Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and cell death. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to modulate cellular signaling pathways, such as the MAPK/ERK pathway, and affect gene expression and protein synthesis. Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have a low toxicity profile and is well-tolerated in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(2-hydroxyphenyl)ethane-1,2-dione has several advantages for lab experiments, such as its ability to selectively bind to divalent metal ions, its low toxicity profile, and its potential therapeutic applications in various diseases. However, Bis(2-hydroxyphenyl)ethane-1,2-dione also has some limitations, such as its low solubility in water and its potential interference with other cellular processes that involve divalent metal ions.
Direcciones Futuras
There are several future directions for research on Bis(2-hydroxyphenyl)ethane-1,2-dione, such as:
1. Investigating the potential therapeutic applications of Bis(2-hydroxyphenyl)ethane-1,2-dione in other diseases, such as cardiovascular disease and diabetes.
2. Developing more efficient synthesis methods for Bis(2-hydroxyphenyl)ethane-1,2-dione and its derivatives.
3. Studying the cellular and molecular mechanisms of Bis(2-hydroxyphenyl)ethane-1,2-dione's effects on cellular signaling pathways and gene expression.
4. Exploring the potential use of Bis(2-hydroxyphenyl)ethane-1,2-dione in combination with other drugs or therapies for enhanced therapeutic effects.
5. Developing new formulations of Bis(2-hydroxyphenyl)ethane-1,2-dione for improved solubility and bioavailability.
In conclusion, Bis(2-hydroxyphenyl)ethane-1,2-dione is a small molecule with unique properties that has gained significant attention in scientific research. Bis(2-hydroxyphenyl)ethane-1,2-dione's ability to selectively bind to divalent metal ions and modulate cellular signaling pathways makes it a promising candidate for various therapeutic applications. Further research is needed to fully understand Bis(2-hydroxyphenyl)ethane-1,2-dione's mechanisms of action and potential therapeutic benefits.
Métodos De Síntesis
Bis(2-hydroxyphenyl)ethane-1,2-dione can be synthesized through a multi-step process involving the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate, followed by a cyclization reaction using a Lewis acid catalyst. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyphenyl)ethane-1,2-dione has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Bis(2-hydroxyphenyl)ethane-1,2-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. Bis(2-hydroxyphenyl)ethane-1,2-dione has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
1,2-bis(2-hydroxyphenyl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAURCCLJKMAEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)C2=CC=CC=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436931 | |
| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyphenyl)ethane-1,2-dione | |
CAS RN |
85-26-7 | |
| Record name | Bis(2-hydroxyphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



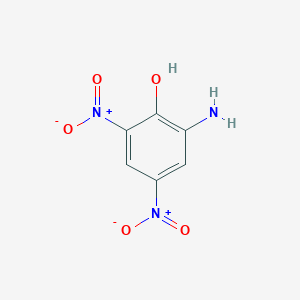


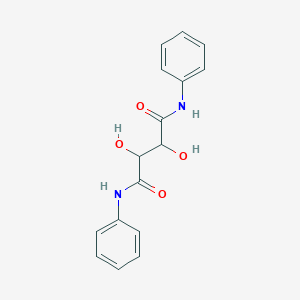
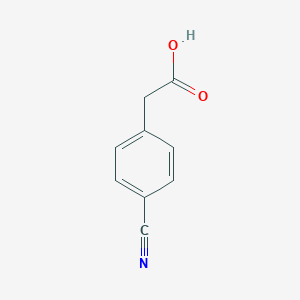
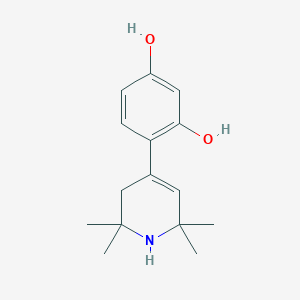
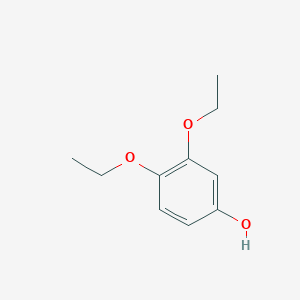
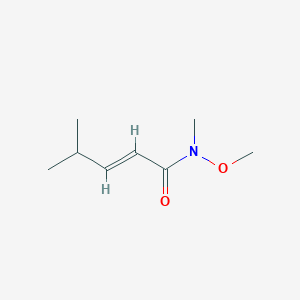
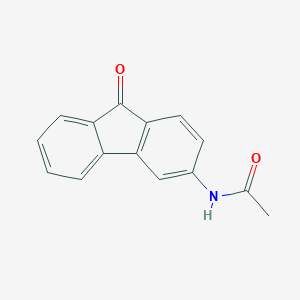
![(2R,3R,4S,5R)-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B181634.png)
